2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride, also known as 7-methylxanthine, is a purine derivative that plays a significant role in various biological processes. It is a key compound in the metabolism of nucleotides and has been studied for its potential therapeutic applications.
This compound can be derived from natural sources, particularly as a metabolite of caffeine and theobromine, which are found in coffee, tea, and cocoa. It can also be synthesized in laboratories for research and pharmaceutical purposes.
2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride belongs to the class of compounds known as xanthines. These compounds are characterized by their purine structure and are often involved in biochemical processes such as energy transfer and signaling.
The synthesis of 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride can be achieved through several methods:
In laboratory settings, chemical synthesis often employs reactions such as methylation followed by hydrolysis to achieve the desired structural modifications. The use of solvents, temperature control, and purification techniques like recrystallization are critical for obtaining high-purity products.
The molecular structure of 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride consists of a purine ring with an amino group at position 2 and a methyl group at position 7. The hydrochloride form indicates the presence of hydrochloric acid in its salt form, which enhances solubility in water.
The compound participates in various chemical reactions typical of xanthines, including:
Reactions involving 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride often require specific conditions such as pH control, temperature regulation, and the use of catalysts to proceed efficiently.
The mechanism of action for 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride primarily revolves around its role as an antagonist of adenosine receptors. By blocking these receptors, it can influence various physiological processes:
Research indicates that compounds similar to 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride can modulate neurotransmitter release and have implications in treating conditions like asthma and other respiratory issues due to their bronchodilator effects.
Relevant analytical methods such as High Performance Liquid Chromatography (HPLC) are often used to assess purity and concentration.
2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride has several applications in scientific research:
This compound's unique properties make it a valuable subject for ongoing research in both pharmacological and biochemical fields, contributing insights into cellular processes and potential therapeutic interventions.
Halogen atoms serve as critical structural elements in fragment-based drug design (FBDD) for pyrazolopyrimidine derivatives. The strategic incorporation of chlorine at position C5 of the pyrazolo[4,3-d]pyrimidine core enables precise interactions with kinase binding pockets. Structural analyses reveal that chlorine forms a halogen-hydrogen bond with the hydroxyl group of Ser362 (distance: 3.8 Å; C–Cl···H angle: 76°) in YTHDC1 proteins. This interaction elevates binding affinity by 10-fold compared to non-halogenated analogs, as demonstrated by the increase in biochemical inhibition (IC₅₀ of chlorinated fragment: 2 μM vs. non-chlorinated: 39 μM) [8]. The halogen's electronegativity also enhances π-stacking interactions within the aromatic cage formed by Trp377/Trp428 residues, stabilizing the ligand-protein complex [8] [4].
Table 1: Impact of Halogen Substitution on Binding Affinity
Compound | Core Structure | Halogen | IC₅₀ (μM) | Target Protein |
---|---|---|---|---|
Fragment 1 | Pyrazolo[4,3-d]pyrimidine | None | 39 | YTHDC1 |
Fragment 2b | Purine | Cl (C2) | 37 | YTHDC1 |
Fragment 3 | Pyrazolo[4,3-d]pyrimidine | Cl (C5) | 2 | YTHDC1 |
Ligand efficiency (LE) metrics—including ligand lipophilicity efficiency (LLE), binding efficiency index (BEI), and surface efficiency index (SEI)—are superior to traditional pIC₅₀ for predicting bioactivity. Pyrazolo[4,3-d]pyrimidine cores exhibit enhanced LE due to their adenine-mimetic properties, enabling optimal hydrogen bonding with kinase hinge regions. Specifically, the 4-amino group and N3 atom form dual hydrogen bonds with backbone residues (e.g., Met793 in EGFR), reducing reliance on lipophilic substituents. Support vector regression (SVR) models confirm LE-optimized pyrazolopyrimidines outperform pIC₅₀-based analogs, with SEI showing the highest predictive accuracy (R² = 0.92) [1] [9]. Modifications such as N1 methylation or C6 carbonyl introduction further improve metabolic stability while maintaining LE > 0.45 [9].
Substituent positioning dictates occupancy of auxiliary hydrophobic pockets adjacent to ATP-binding sites:
Table 2: Position-Specific Substituent Effects on Bioactivity
Position | Substituent | Key Interactions | IC₅₀ (μM) | Efficiency Gain |
---|---|---|---|---|
N9 | Benzyl (-CH₂C₆H₅) | vdW with Leu380/Pro431 | 3 | 30× vs. phenyl |
N9 | 3-Carboxybenzyl | Ionic bond with Lys/Arg residues | 11 | 9× vs. unsubstituted |
C7 | Methyl | Tautomer stabilization | N/A* | Enhanced solubility |
*N/A: Primary role is physicochemical optimization.
The purine and pyrazolo[4,3-d]pyrimidine scaffolds exhibit distinct trade-offs in kinase inhibitor design:
Table 3: Purine vs. Pyrazolopyrimidine Scaffold Properties
Property | Purine Scaffold | Pyrazolopyrimidine Scaffold | Clinical Relevance |
---|---|---|---|
H-Bond Acceptor Sites | 2 | 3 | Enhanced target engagement |
Synthetic Flexibility | High (N9 functionalization) | Moderate (C3 challenging) | Faster lead optimization |
Representative Drug | Umbralisib (PI3Kδ) | Ibrutinib (BTK) | FDA-approved kinase inhibitors |
LE (Typical Range) | 0.32–0.45 | 0.41–0.60 | Higher potency per atom |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0